![molecular formula C21H22FN3O3 B2825833 1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea CAS No. 1226447-11-5](/img/structure/B2825833.png)
1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea
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Description
1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating Disorders
Research by Piccoli et al. (2012) explores the effects of selective orexin receptor antagonists on compulsive food consumption in a binge eating model in female rats. The study highlights the potential of urea derivatives in modulating feeding behaviors, stress responses, and possibly treating eating disorders with a compulsive component. This suggests that structurally complex urea compounds could play a significant role in developing treatments for eating disorders (Piccoli et al., 2012).
Antimicrobial Activity
Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas demonstrating good antimicrobial activity. This research underscores the potential of urea derivatives in developing new antimicrobial agents, suggesting that complex urea compounds could contribute to addressing antibiotic resistance challenges (Haranath et al., 2007).
Excited-State Intramolecular Proton Transfer (ESIPT) for Anion Sensing
Wu et al. (2007) investigated urea derivatives' role in fluorescence sensing of anions, exploiting the ESIPT process. This study indicates the application of urea compounds in developing sensitive and selective sensors for anionic species, useful in environmental monitoring and diagnostic applications (Wu et al., 2007).
Stress-Induced Hyperarousal Treatment
Bonaventure et al. (2015) focused on a selective orexin-1 receptor antagonist's ability to attenuate stress-induced hyperarousal without causing hypnotic effects. This highlights the therapeutic potential of urea derivatives in treating psychiatric disorders associated with stress or hyperarousal states, offering a novel approach to managing anxiety and panic disorders (Bonaventure et al., 2015).
Catalytic Oxidative Carbonylation
Mancuso et al. (2015) discussed the synthesis of ureas, oxamides, and other compounds via oxidative carbonylation of amines, showcasing the utility of urea compounds in organic synthesis and industrial applications. This research presents urea derivatives as versatile intermediates in synthesizing high-value chemicals (Mancuso et al., 2015).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-17-6-1-2-7-18(17)24-21(27)23-14-8-9-19-16(13-14)20(26)25-11-4-3-5-15(25)10-12-28-19/h1-2,6-9,13,15H,3-5,10-12H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKZXKNTCNIVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea |
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